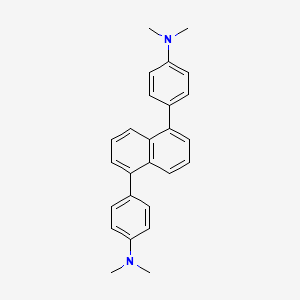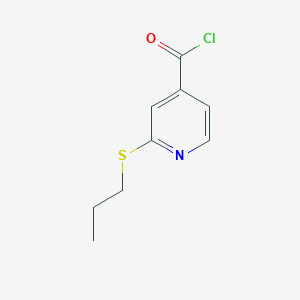
2-(Propylsulfanyl)pyridine-4-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Propylsulfanyl)pyridine-4-carbonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a propylsulfanyl group attached to the pyridine ring at the 2-position and a carbonyl chloride group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propylsulfanyl)pyridine-4-carbonyl chloride typically involves the introduction of the propylsulfanyl group to the pyridine ring followed by the formation of the carbonyl chloride group. One common method involves the reaction of 2-chloropyridine with propylthiol in the presence of a base to form 2-(propylsulfanyl)pyridine. This intermediate is then reacted with oxalyl chloride to introduce the carbonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(Propylsulfanyl)pyridine-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl chloride group can be reduced to form the corresponding alcohol or aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols and Aldehydes: Formed from reduction reactions.
科学研究应用
2-(Propylsulfanyl)pyridine-4-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of functional materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of 2-(Propylsulfanyl)pyridine-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. The propylsulfanyl group can undergo oxidation and reduction reactions, influencing the compound’s overall reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
相似化合物的比较
Similar Compounds
- 2-(Methylsulfanyl)pyridine-4-carbonyl chloride
- 2-(Ethylsulfanyl)pyridine-4-carbonyl chloride
- 2-(Butylsulfanyl)pyridine-4-carbonyl chloride
Uniqueness
2-(Propylsulfanyl)pyridine-4-carbonyl chloride is unique due to the specific length and properties of the propylsulfanyl group. This influences its reactivity and interactions compared to similar compounds with different alkyl chain lengths. The presence of the carbonyl chloride group also adds to its versatility in various chemical reactions and applications.
属性
CAS 编号 |
113969-86-1 |
|---|---|
分子式 |
C9H10ClNOS |
分子量 |
215.70 g/mol |
IUPAC 名称 |
2-propylsulfanylpyridine-4-carbonyl chloride |
InChI |
InChI=1S/C9H10ClNOS/c1-2-5-13-8-6-7(9(10)12)3-4-11-8/h3-4,6H,2,5H2,1H3 |
InChI 键 |
RBWRSEFWIFEUEK-UHFFFAOYSA-N |
规范 SMILES |
CCCSC1=NC=CC(=C1)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


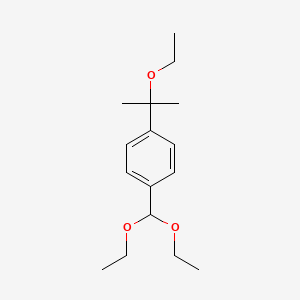
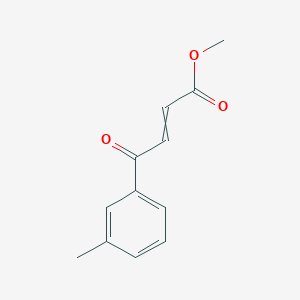

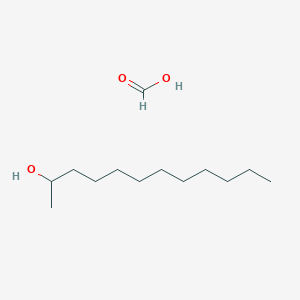
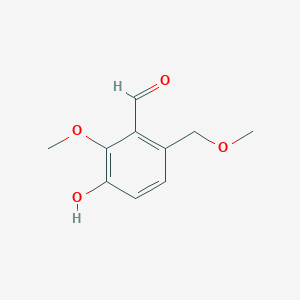
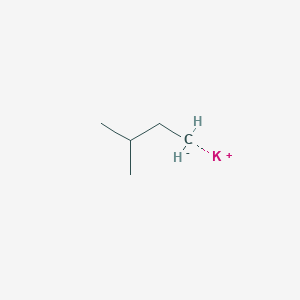
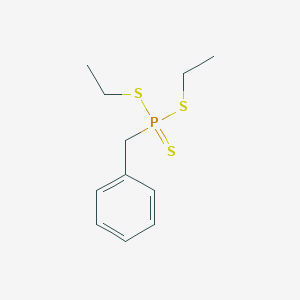
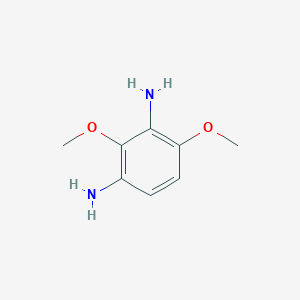
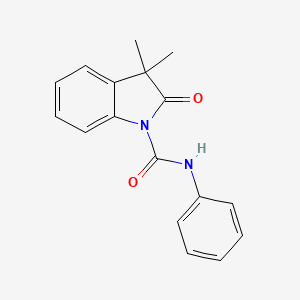
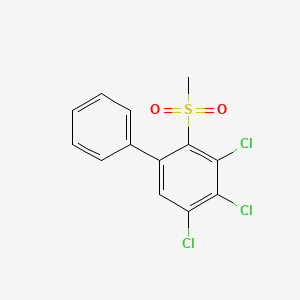
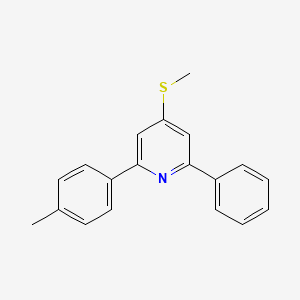
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)
![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)
